2,4-Dichloropyrimidine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2,4-dichloropyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2.ClH/c5-3-1-2-7-4(6)8-3;/h1-2H;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTPLPMMPOKGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Fundamental Significance of Pyrimidine Heterocycles in Synthetic Chemistry
Pyrimidine (B1678525), a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. Its derivatives are of immense interest to organic and medicinal chemists due to their wide-ranging biological activities. researchgate.net
The fundamental importance of pyrimidine heterocycles in synthetic chemistry stems from several key factors:
Presence in Biomolecules: Pyrimidine derivatives are integral components of life itself. The nucleobases cytosine, thymine, and uracil (B121893) are pyrimidines that form the structural basis of nucleic acids (DNA and RNA). microbenotes.com This inherent biocompatibility makes the pyrimidine scaffold a privileged structure in drug design, as its derivatives can readily interact with biological targets like enzymes and genetic material. researchgate.net
Broad Spectrum of Biological Activity: The pyrimidine core is found in a vast array of natural and synthetic compounds with diverse pharmacological properties. researchgate.netignited.in Molecules containing the pyrimidine motif have demonstrated anticancer, antiviral, antibacterial, anti-inflammatory, and antihypertensive activities. researchgate.net This wide range of bioactivity has driven extensive research into the synthesis of novel pyrimidine derivatives for therapeutic applications. ignited.in
Synthetic Versatility: The pyrimidine ring is highly amenable to chemical modification. Its electron-deficient nature facilitates nucleophilic aromatic substitution (SNAr) reactions, especially when substituted with good leaving groups like halogens. acs.org This allows for the introduction of various functional groups at different positions on the ring, enabling the creation of large libraries of structurally diverse molecules. researchgate.net The versatility of pyrimidine in synthesis makes it a crucial building block for developing new compounds with tailored biological and material properties.
2,4 Dichloropyrimidine Hydrochloride As a Pivotal Intermediate for Advanced Molecular Architectures
Established Synthetic Routes to 2,4-Dichloropyrimidine
The traditional synthesis of 2,4-dichloropyrimidine primarily relies on the chlorination of readily available precursors. These methods have been refined over time to improve efficiency and yield.
Chlorination of Uracil and Dihydroxypyrimidine Precursors
The most common and well-documented route to 2,4-dichloropyrimidine involves the direct chlorination of uracil (also known as pyrimidine-2,4(1H,3H)-dione or 2,4-dihydroxypyrimidine). This transformation replaces the two hydroxyl groups on the pyrimidine ring with chlorine atoms. Several chlorinating agents are employed for this purpose, with phosphorus oxychloride (POCl₃) being the most prevalent. chemicalbook.comchemicalbook.com
In a typical procedure, uracil is heated under reflux with an excess of phosphorus oxychloride. chemicalbook.com The reaction converts the keto-enol tautomers of uracil into the corresponding dichloro derivative. Sometimes, phosphorus pentachloride (PCl₅) is used in conjunction with POCl₃ to enhance the reaction's efficacy. google.com The mechanism involves the phosphorylation of the hydroxyl groups, followed by nucleophilic substitution by chloride ions.
Alternative chlorinating agents such as thionyl chloride (SOCl₂) have also been utilized. This method often requires a catalyst, such as N,N-dimethylformamide (DMF) or 4-dimethylaminopyridine (B28879) (DMAP), to proceed efficiently. chemicalbook.com Another approach involves the use of phosgene (B1210022) in the presence of a catalyst like triphenylphosphine (B44618) oxide.
Optimization of Reaction Conditions for Enhanced Yields
Maximizing the yield and purity of 2,4-dichloropyrimidine is crucial for its industrial application. Research has focused on optimizing several reaction parameters, including temperature, catalysts, and reaction time.
When using phosphorus oxychloride, the addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine (B128534) hydrochloride, can be beneficial. google.com These amines act as catalysts and acid scavengers, driving the reaction to completion and improving yields. For instance, heating a mixture of uracil, triethylamine hydrochloride, and POCl₃, followed by the addition of PCl₅, has been shown to be an effective method. google.com
In syntheses employing thionyl chloride, controlling the temperature is critical. A procedure using a combination of thionyl chloride and bis(trichloromethyl) carbonate in the presence of DMAP at a controlled temperature of 65-70°C has been reported to achieve yields as high as 95%. chemicalbook.com The workup procedure is also vital; after the reaction, the excess chlorinating agent is typically removed by distillation, and the product is isolated by pouring the reaction mixture onto ice, followed by extraction with an organic solvent like chloroform (B151607) or dichloromethane. chemicalbook.comchemicalbook.com
Table 1: Comparison of Chlorination Methods for Uracil
| Chlorinating Agent(s) | Precursor | Catalyst/Additive | Temperature (°C) | Reported Yield |
|---|---|---|---|---|
| Phosphorus Oxychloride (POCl₃) | Uracil | None | 110 (Reflux) | Good |
| POCl₃ / PCl₅ | Uracil | Triethylamine HCl | 110-120 | High (e.g., 91.7%) google.com |
| Thionyl Chloride (SOCl₂) / Bis(trichloromethyl) carbonate | 2,4-Dihydroxypyrimidine | DMAP | 65-70 | ~95% chemicalbook.com |
| Phosphorus Trichloride (PCl₃) | Uracil | Xylene Amine | 130 (Reflux) | Not specified |
Preparation of 2,4-Dichloropyrimidine Hydrochloride and Related Salts
While 2,4-dichloropyrimidine is typically handled as a free base, its hydrochloride salt can be prepared for specific applications. The nitrogen atoms in the pyrimidine ring are basic and can be protonated by strong acids to form salts.
The standard method for preparing the hydrochloride salt involves dissolving the purified 2,4-dichloropyrimidine free base in a suitable anhydrous organic solvent, such as ethanol, diethyl ether, or dichloromethane. researchgate.net Subsequently, hydrogen chloride (HCl), either as a gas or as a solution in an anhydrous solvent (e.g., HCl in ether), is introduced into the solution. researchgate.netgoogle.com The protonation of one of the ring nitrogen atoms leads to the precipitation of this compound as a solid, which can then be isolated by filtration and dried. google.com This is a general and widely applicable method for forming hydrochloride salts of nitrogenous heterocyclic compounds. researchgate.net
In some synthetic routes for chloropyrimidines, amine hydrochlorides like triethylamine hydrochloride are used as catalysts or are formed as byproducts. google.com It is important to distinguish these from the hydrochloride salt of the product itself. The isolation of 2,4-dichloropyrimidine often involves separating it from such salt byproducts, for example, by filtration after dissolving the mixture in a solvent like ethyl acetate (B1210297) where the amine salt has low solubility. google.com
Advanced Synthetic Techniques in Pyrimidine Functionalization
Beyond traditional methods, modern synthetic techniques are being applied to the synthesis and functionalization of pyrimidine scaffolds, offering advantages in terms of efficiency, selectivity, and environmental impact.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. While the initial chlorination of uracil is typically performed using conventional heating, microwave irradiation is extensively used for the rapid and efficient functionalization of the 2,4-dichloropyrimidine scaffold. researchgate.netnih.gov
Microwave heating can dramatically reduce reaction times for subsequent nucleophilic aromatic substitution or cross-coupling reactions (like Suzuki and Heck couplings) involving 2,4-dichloropyrimidine. nih.govmdpi.com For example, microwave-assisted Suzuki couplings with arylboronic acids can be completed in as little as 15 minutes, compared to several hours required for conventional heating. mdpi.com This rapid functionalization allows for the high-throughput synthesis of libraries of substituted pyrimidines, which is invaluable in drug discovery. The application of microwave energy to the synthesis of various pyrimidine-based acyclonucleobases from uracil precursors has also been demonstrated, highlighting the technology's utility in pyrimidine chemistry. nih.govresearchgate.net
Photoredox Catalysis for Pyrimidine Scaffold Construction
Visible-light photoredox catalysis represents a cutting-edge strategy in organic synthesis, enabling the formation of chemical bonds under mild conditions. While not typically used for the initial construction of the basic pyrimidine ring from acyclic precursors, it is a powerful method for the advanced functionalization and elaboration of the pyrimidine scaffold. mdpi.com
Photoredox catalysis excels at generating radical intermediates that can engage in C-H functionalization reactions. This allows for the direct installation of alkyl or aryl groups onto the electron-deficient pyrimidine ring, a transformation that is often challenging to achieve using traditional methods. nih.govacs.org For instance, photoredox-mediated Minisci-type reactions can be used to introduce sp³-hybridized carbon fragments at specific positions on the pyrimidine core. nih.gov Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (e.g., palladium), have been developed for the C-H arylation of pyrimidines, further expanding the toolkit for constructing complex, drug-like molecules based on this scaffold. rsc.org
Atom Economy and Green Chemistry Principles in 2,4-Dichloropyrimidine Synthesis
The synthesis of 2,4-dichloropyrimidine and its hydrochloride salt has traditionally involved methods that are now being re-evaluated through the lens of green chemistry and atom economy. These principles advocate for the design of chemical processes that minimize waste, reduce the use of hazardous substances, and maximize the incorporation of reactant atoms into the final product.
Traditional synthetic routes for 2,4-dichloropyrimidine often start from uracil or its derivatives and employ harsh chlorinating agents like phosphorus oxychloride (POCl₃) or a combination of phosphorus oxychloride and phosphorus pentachloride (PCl₅). While effective in achieving the desired transformation, these methods are fraught with environmental and efficiency drawbacks. The use of phosphorus-based reagents generates significant quantities of phosphorus-containing wastewater, which is environmentally problematic. patsnap.com Furthermore, these reactions often require high temperatures and produce stoichiometric amounts of byproducts, leading to a low atom economy.
Atom economy is a theoretical measure of how efficiently a chemical reaction converts reactant atoms into the desired product. It is calculated as:
(Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100%
For instance, in the chlorination of uracil (C₄H₄N₂O₂) with phosphorus oxychloride, the reaction produces not only 2,4-dichloropyrimidine (C₄H₂Cl₂N₂) but also significant amounts of phosphoric acid (H₃PO₄) as a byproduct. This inherently limits the atom economy of the process.
In response to these challenges, research has focused on developing greener synthetic alternatives that align with the twelve principles of green chemistry. rasayanjournal.co.in These modern approaches aim to improve atom economy, utilize catalysts instead of stoichiometric reagents, employ safer solvents, and reduce energy consumption. rasayanjournal.co.innih.gov
One improved method involves the use of thionyl chloride (SOCl₂) in the presence of a catalyst, such as 4-dimethylaminopyridine (DMAP), and bis(trichloromethyl) carbonate (BTC). This system can achieve high yields (around 95%) under milder conditions (65-70°C). chemicalbook.com Another approach detailed in patent literature describes the reaction of uracil with phosgene in the presence of a reusable catalyst like triphenylphosphine oxide. This method is designed to reduce waste and allow for catalyst recycling, directly addressing the principles of catalysis and waste prevention. patsnap.com
Microwave-assisted synthesis has also emerged as a green technique applicable to pyrimidine derivatives, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.inresearchgate.net The use of ionic liquids as "Green Solvents" is another area of exploration, offering potential for reduced toxicity and easier product separation. rasayanjournal.co.in
The following table provides a comparative analysis of different synthetic routes to 2,4-dichloropyrimidine, highlighting key metrics related to green chemistry and atom economy.
| Synthetic Route | Key Reagents | Atom Economy (Theoretical %) | Reported Yield | Key Green Chemistry Considerations | Primary Waste Products |
| Traditional Chlorination | Uracil, Phosphorus Oxychloride (POCl₃), Phosphorus Pentachloride (PCl₅) | Low (approx. 30-40%) | Variable | Use of hazardous reagents; significant waste generation. | Phosphoric acid, phosphorus-containing byproducts, HCl. |
| Catalytic Phosgene Route | Uracil, Phosgene, Triphenylphosphine oxide (catalyst) | Moderate | High | Utilizes a reusable catalyst; aims to reduce large-scale waste streams. patsnap.com | Carbon dioxide, HCl. |
| Thionyl Chloride/BTC Method | Uracil, Thionyl Chloride (SOCl₂), Bis(trichloromethyl) carbonate (BTC), DMAP (catalyst) | Moderate to High | ~95% chemicalbook.com | Avoids phosphorus reagents; uses a catalytic amount of DMAP. chemicalbook.com | Sulfur dioxide, Carbon dioxide, HCl. |
| Alternative Amine Catalysis | 4,6-dihydroxypyrimidine, POCl₃, N,N-dimethylcyclohexylamine | Low | ~91.7% google.com | High yield but still relies on POCl₃, generating phosphorus waste. google.com | Phosphorus byproducts, amine hydrochloride salt. google.com |
Note: Atom economy is calculated based on the primary reaction stoichiometry and may vary slightly depending on the specific reagents and catalysts used. The table is interactive and can be sorted by column.
The shift towards catalytic, high-efficiency processes demonstrates a commitment to sustainable chemical manufacturing. By focusing on atom economy and adhering to green chemistry principles, the synthesis of important intermediates like 2,4-dichloropyrimidine can be made more environmentally benign and economically viable. rasayanjournal.co.inrsc.org
Chemical Reactivity and Mechanistic Investigations of 2,4 Dichloropyrimidine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring
The SNAr reaction on 2,4-dichloropyrimidine (B19661) is a powerful tool for the regioselective introduction of various functional groups. The two chlorine atoms at the C-2 and C-4 positions serve as excellent leaving groups, allowing for sequential and controlled substitution reactions.
A key feature of SNAr reactions on 2,4-dichloropyrimidine is the pronounced regioselectivity. Generally, nucleophilic attack preferentially occurs at the C-4 position over the C-2 position. wuxiapptec.comstackexchange.com This preference is attributed to the greater electron deficiency at the C-4 position, which is para to one of the ring nitrogen atoms, compared to the C-2 position, which is flanked by both nitrogen atoms. stackexchange.com The intermediate formed upon nucleophilic attack at C-4 (a Meisenheimer-like complex) is better stabilized through resonance, with the negative charge being delocalized onto the ring nitrogen. stackexchange.com
However, this C-4 selectivity is not absolute and can be influenced by several factors, leading to instances of C-2 selective displacement or the formation of a mixture of C-2 and C-4 substituted products. wuxiapptec.comwuxiapptec.com For example, while many SNAr reactions favor the C-4 position, exceptions have been noted, highlighting the nuanced nature of this regioselectivity. wuxiapptec.comwuxiapptec.com
The regioselectivity of nucleophilic attack on the 2,4-dichloropyrimidine ring is highly sensitive to the electronic and steric nature of other substituents on the ring. wuxiapptec.comnih.gov
Electron-donating groups (EDGs): The presence of a strong electron-donating group, such as a methoxy (B1213986) (OMe) or an amino (NHMe) group, at the C-6 position can reverse the typical regioselectivity, favoring substitution at the C-2 position. wuxiapptec.comwuxiapptec.com Quantum mechanics (QM) analyses reveal that EDGs at C-6 alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), making the C-2 position more susceptible to nucleophilic attack. wuxiapptec.comwuxiapptec.com
Electron-withdrawing groups (EWGs): Conversely, an electron-withdrawing substituent at the C-5 position generally enhances the inherent selectivity for substitution at the C-4 position. nih.govacs.orgresearchgate.net
Steric Effects: Bulky substituents at the C-5 position can sterically hinder the approach of a nucleophile to the C-4 position, potentially leading to an increased proportion of the C-2 substituted product. wuxiapptec.com Similarly, the steric bulk of the incoming nucleophile can also influence the site of attack. nih.gov
The interplay of these electronic and steric factors dictates the final product distribution, and computational tools like QM calculations have proven valuable in predicting the outcome of these reactions. wuxiapptec.com
The SNAr reaction on 2,4-dichloropyrimidine is generally accepted to proceed through a two-step addition-elimination mechanism. nih.gov The initial, and typically rate-determining, step involves the attack of the nucleophile on the electron-deficient pyrimidine ring to form a high-energy, anionic intermediate known as a Meisenheimer complex. stackexchange.comstackexchange.com This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrimidine ring and, crucially, onto the ring nitrogen atoms. stackexchange.com The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. stackexchange.com In the second step, the leaving group (a chloride ion) is expelled, restoring the aromaticity of the pyrimidine ring.
Computational studies, particularly those analyzing the LUMO and transition state energies, provide deeper insights into the mechanistic pathways. For unsubstituted 2,4-dichloropyrimidine, the LUMO is predominantly located at the C-4 position, consistent with the observed C-4 selectivity. wuxiapptec.com However, as mentioned, substituents can alter the LUMO distribution. wuxiapptec.com For instance, in 2-MeSO₂-4-chloropyrimidine, while the LUMO is centered on C-4, the LUMO+1 is close in energy and centered on C-2, suggesting the possibility of a mixture of products. wuxiapptec.com In such cases, analyzing the transition state energies for attack at both positions is necessary to accurately predict the regioselectivity. wuxiapptec.comwuxiapptec.com
2,4-Dichloropyrimidine readily reacts with a variety of primary and secondary amines. These amination reactions are fundamental in the synthesis of numerous biologically active compounds. The reaction with neutral nitrogen nucleophiles often results in a mixture of C-4 and C-2 substituted isomers, with the C-4 isomer typically predominating. acs.org The ratio of these isomers can be influenced by reaction conditions and the nature of the amine. acs.org
For instance, the reaction of 3-aminopyrrole with 2,4-dichloropyrimidine primarily yields the product from the displacement of the C-4 chloro group. researchgate.net In some cases, palladium catalysts have been employed to achieve highly regioselective amination at the C-4 position, particularly with 6-aryl-2,4-dichloropyrimidines. acs.orgresearchgate.net Interestingly, it has been reported that using tertiary amine nucleophiles with 5-substituted-2,4-dichloropyrimidines can lead to excellent C-2 selectivity. nih.govacs.orgresearchgate.net
| Nucleophile | Substituent on Pyrimidine Ring | Major Product | Reference |
|---|---|---|---|
| Neutral Primary/Secondary Amines | Unsubstituted | C-4 Substitution (often with C-2 isomer) | acs.org |
| 3-Aminopyrrole | Unsubstituted | C-4 Substitution | researchgate.net |
| Aliphatic Secondary Amines (with Pd catalyst) | 6-Aryl | C-4 Substitution (>30:1 ratio) | acs.org |
| Tertiary Amines | 5-Electron-withdrawing group | C-2 Substitution | nih.govacs.org |
The reaction of 2,4-dichloropyrimidine with carbon-based nucleophiles, such as carbanions and Grignard reagents, provides a direct route to C-C bond formation on the pyrimidine ring. mdpi.com While less extensively detailed for 2,4-dichloropyrimidine hydrochloride specifically, the general reactivity pattern of chloropyrimidines with such nucleophiles is established. These reactions are crucial for the synthesis of pyrimidine derivatives with alkyl, aryl, or other carbon-based substituents.
For example, phase-transfer catalysis has been utilized for the regioselective nucleophilic aromatic substitution of 2,4-dichloropyrimidines with N-Boc protected 3-substituted oxindoles, which act as carbanion equivalents. researchgate.net This method allows for the formation of unsymmetrical all-carbon quaternary centers. researchgate.net
| Nucleophile/Reagent | Reaction Type | Significance | Reference |
|---|---|---|---|
| Grignard Reagents | Nucleophilic Substitution | Forms C-C bonds, introducing alkyl or aryl groups. | mdpi.com |
| N-Boc protected 3-substituted oxindoles | Phase-Transfer Catalyzed SNAr | Creates unsymmetrical all-carbon quaternary centers. | researchgate.net |
Reactivity with Diverse Nucleophilic Species
Substitution with Chalcogenide Anions
Detailed research findings on the substitution reactions of 2,4-dichloropyrimidine with a broad range of chalcogenide anions, particularly those involving selenium and tellurium, are limited in the reviewed literature. However, reactions with sulfur-containing nucleophiles are well-documented and are discussed in the subsequent section. The reactivity with heavier chalcogens is an area that warrants further investigation to fully explore the synthetic potential of 2,4-dichloropyrimidine in generating novel organochalcogen pyrimidine derivatives.
Selective Displacements with Oxygen- and Sulfur-Containing Nucleophiles
The selective substitution of the chlorine atoms in 2,4-dichloropyrimidine by oxygen and sulfur nucleophiles is a cornerstone of its synthetic utility. The regioselectivity of these reactions is highly dependent on the reaction conditions and the nature of the nucleophile. Generally, the chlorine at the C4 position is more labile and thus more susceptible to nucleophilic attack than the chlorine at the C2 position. This preferential reactivity is attributed to the greater electron deficiency at the C4 and C6 positions of the pyrimidine ring.
With alkoxides, such as sodium methoxide, the reaction can be controlled to achieve either mono-substitution at the C4 position or di-substitution, depending on the stoichiometry of the nucleophile and the reaction temperature. Similarly, sulfur nucleophiles like sodium hydrosulfide (B80085) or thiophenolates readily displace the C4-chloro group. The introduction of an electron-donating or electron-withdrawing group at the C5 or C6 position of the pyrimidine ring can significantly influence the regioselectivity of the substitution, in some cases favoring substitution at the C2 position. wuxiapptec.com
Table 1: Selective Displacements with Oxygen- and Sulfur-Containing Nucleophiles
| Nucleophile | Reagents and Conditions | Product(s) | Yield (%) | Reference |
|---|---|---|---|---|
| Sodium methoxide | NaOMe, MeOH, reflux | 4-methoxy-2-chloropyrimidine | - | wuxiapptec.com |
| Sodium hydrosulfide | NaSH, ethanol | 2-chloro-4-mercaptopyrimidine | - | wikipedia.org |
Cross-Coupling Methodologies Involving 2,4-Dichloropyrimidine
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of 2,4-dichloropyrimidine, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling for Arylated Pyrimidine Derivatives
The Suzuki-Miyaura coupling reaction is a widely employed method for the synthesis of arylated and heteroarylated pyrimidines using 2,4-dichloropyrimidine as a substrate. The reaction typically exhibits high regioselectivity, with the initial coupling preferentially occurring at the more reactive C4 position. This selectivity allows for the stepwise introduction of different aryl or heteroaryl groups. mdpi.com
Microwave-assisted Suzuki-Miyaura couplings of 2,4-dichloropyrimidines have been shown to proceed efficiently with short reaction times and low catalyst loadings. mdpi.com The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivities. For instance, the use of Pd(PPh3)4 as a catalyst with a suitable base often provides the desired C4-arylated product in good to excellent yields. Subsequent coupling at the C2 position can be achieved under more forcing conditions.
Table 2: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 2-chloro-4-phenylpyrimidine | 72 | mdpi.com |
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | 1,4-Dioxane/H2O | 2-chloro-4-(4-methoxyphenyl)pyrimidine | 85 | mdpi.com |
Other Palladium-Catalyzed Coupling Transformations
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations have been successfully applied to 2,4-dichloropyrimidine for the synthesis of a diverse range of substituted pyrimidines.
The Sonogashira coupling allows for the introduction of alkyne moieties, typically at the C4 position. This reaction provides a gateway to further functionalization of the pyrimidine core.
The Buchwald-Hartwig amination offers a direct route to aminopyrimidines. The regioselectivity of this reaction can be controlled by the choice of catalyst and reaction conditions, enabling the selective amination at either the C2 or C4 position. For instance, the use of specific ligands can favor the formation of the C4-aminated product. acs.org
While the Heck reaction is a powerful tool for C-C bond formation, its application to 2,4-dichloropyrimidine is not as extensively documented in the readily available literature compared to other cross-coupling reactions.
Table 3: Other Palladium-Catalyzed Couplings of 2,4-Dichloropyrimidine
| Reaction Type | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Sonogashira | Phenylacetylene | Pd(PPh3)4, CuI | Et3N, reflux | 2-chloro-4-(phenylethynyl)pyrimidine | - | researchgate.net |
Cascade and Tandem Reactions for Complex Pyrimidine Systems
The application of 2,4-dichloropyrimidine in cascade or tandem reactions, where multiple bond-forming events occur in a single synthetic operation, is a developing area of research. Such strategies are highly desirable as they increase molecular complexity in a step-economical fashion. The distinct reactivity of the two chlorine atoms in 2,4-dichloropyrimidine makes it an attractive substrate for sequential reactions.
While specific examples of complex cascade or tandem sequences starting from 2,4-dichloropyrimidine are not extensively reported in the reviewed literature, the sequential nature of its substitution and cross-coupling reactions provides a strong foundation for the design of such processes. For example, an initial nucleophilic substitution at C4 followed by an intramolecular cyclization involving a suitably positioned functional group on the substituent could be envisaged. Further research in this area is needed to fully realize the potential of 2,4-dichloropyrimidine in the construction of complex pyrimidine-containing polycyclic systems.
Strategic Applications of 2,4 Dichloropyrimidine As a Versatile Molecular Building Block
Synthesis of Highly Functionalized Pyrimidine (B1678525) Derivatives
The synthesis of highly functionalized pyrimidine derivatives from 2,4-dichloropyrimidine (B19661) is a cornerstone of modern heterocyclic chemistry. The differential reactivity of the two chlorine atoms allows for sequential and regioselective substitution reactions. Generally, the chlorine atom at the C4 position is more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the C2 position. guidechem.com This inherent reactivity difference is a key factor in the controlled synthesis of disubstituted pyrimidines.
However, the regioselectivity of these reactions can be influenced by several factors, including the nature of the nucleophile, the presence of substituents on the pyrimidine ring, and the reaction conditions. wuxiapptec.com For instance, the presence of an electron-donating group at the C6 position can reverse the typical C4 selectivity, favoring substitution at the C2 position. wuxiapptec.com
Transition metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, have further expanded the utility of 2,4-dichloropyrimidine. guidechem.comnih.gov These methods allow for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the C4 and C2 positions. nih.govnih.gov Researchers have developed one-pot, regioselective double Suzuki coupling procedures to efficiently synthesize diarylated pyrimidines. nih.gov Microwave-assisted Suzuki coupling reactions have also been shown to be highly efficient, providing C4-substituted pyrimidines in good to excellent yields with short reaction times and low catalyst loading. mdpi.com
The table below summarizes the typical reactivity and regioselectivity observed in the functionalization of 2,4-dichloropyrimidine.
| Reaction Type | Reagent/Catalyst | Primary Position of Substitution | Reference(s) |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | C4 | guidechem.comwuxiapptec.com |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids, Pd Catalyst | C4 | nih.govmdpi.com |
| Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts | C4 | guidechem.com |
| Stille Coupling | Organostannanes, Pd Catalyst | C4 | acs.org |
Construction of Fused and Bridged Heterocyclic Scaffolds Containing Pyrimidine
2,4-Dichloropyrimidine is a valuable precursor for the construction of more complex fused and bridged heterocyclic systems that incorporate a pyrimidine ring. These intricate molecular architectures are of significant interest in drug discovery due to their conformational rigidity and potential for novel biological activities. nih.gov
The synthesis of fused pyrimidine derivatives often involves the initial functionalization of 2,4-dichloropyrimidine at both the C2 and C4 positions with appropriate bifunctional nucleophiles or through a sequence of reactions that build the new ring system onto the pyrimidine core. For example, sequential substitution reactions can introduce functionalities that subsequently undergo intramolecular cyclization to form fused rings like thiazolo[4,5-d]pyrimidines.
While the construction of fused heterocycles from 2,4-dichloropyrimidine is well-documented, the synthesis of bridged systems is less common but equally important. Bridged scaffolds introduce a three-dimensional complexity that can be advantageous for targeting specific protein binding sites. The general strategy for creating bridged systems involves multi-step synthetic sequences where the pyrimidine ring is incorporated into a larger, constrained framework. nih.gov
Some examples of fused heterocyclic systems derived from pyrimidine precursors include:
Thiazolo[4,5-d]pyrimidines : These are synthesized through multi-step reactions often starting with functionalized pyrimidines.
Pyrazolo[3,4-d]pyrimidines : These can be prepared from appropriately substituted pyrimidine precursors. nih.gov
Imidazo[1,2-a]pyrimidines : Synthesized from 2-aminopyrimidine (B69317) derivatives which can be obtained from 2,4-dichloropyrimidine. researchgate.net
Oxazolo[4,5-d]pyrimidines and Oxazolo[5,4-d]pyrimidines : These have been synthesized and evaluated for their biological activities. nih.gov
Design and Synthesis of Pyrimidine-Based Scaffolds for Biological Research
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs. nih.gov 2,4-Dichloropyrimidine serves as a key starting material for the synthesis of a diverse library of pyrimidine derivatives for biological evaluation. rsc.orgnih.gov The ease of its functionalization allows for systematic modifications to explore structure-activity relationships (SAR).
Pyrimidine derivatives are frequently designed as inhibitors of various enzymes due to their ability to mimic endogenous nucleobases and participate in hydrogen bonding and other interactions within enzyme active sites. nih.gov 2,4-Dichloropyrimidine is instrumental in synthesizing chemical probes that can be used to study enzyme function and identify potent inhibitors. nih.gov These probes are often designed with a reactive group that can covalently bind to the enzyme's active site, allowing for its identification and characterization.
For example, pyrimidine-based compounds have been investigated as inhibitors for a variety of enzymes, including:
Kinases : Many kinase inhibitors feature a pyrimidine core. researchgate.net
Cyclooxygenases (COX) : Pyrimidine derivatives have been developed as selective COX-2 inhibitors. mdpi.com
Caspase-1 : 2,4-Diaminopyrimidine (B92962) derivatives have been designed as potential caspase-1 inhibitors. nih.gov
β-Glucuronidase : 2-Aminopyrimidine derivatives have shown inhibitory activity against β-glucuronidase. semanticscholar.org
The following table provides examples of pyrimidine derivatives and their target enzymes.
| Pyrimidine Derivative Class | Target Enzyme | Reference(s) |
| Dianilinopyrimidines | VEGFR2 Kinase | researchgate.net |
| 2-Amino-4-(7-azaindol-3-yl)pyrimidines | Cyclin-Dependent Kinase 1 (CDK1) | researchgate.net |
| (Benzothiazol-2-yl)acetonitrile Pyrimidines | c-Jun N-Terminal Kinase (JNK) | researchgate.net |
| 2,4-Diaminopyrimidines | Caspase-1 | nih.gov |
The pyrimidine ring is a core component of several established antiviral and antibacterial drugs. Consequently, there is ongoing research into novel pyrimidine derivatives with improved efficacy and broader spectrum of activity. 2,4-Dichloropyrimidine is a key intermediate in the synthesis of these novel compounds. mdpi.com
In antiviral research, pyrimidine analogs are designed to interfere with viral replication processes, such as by inhibiting viral polymerases or other essential enzymes. nih.govmdpi.com Similarly, in antibacterial research, pyrimidine derivatives are developed to target essential bacterial pathways that are distinct from those in humans, thereby providing selective toxicity. nih.gov The versatility of 2,4-dichloropyrimidine allows for the creation of large libraries of compounds for screening against various viral and bacterial targets.
Several pyrimidine-based compounds have been developed as anti-inflammatory agents. nih.govijpsr.com Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes, particularly COX-2, and inducible nitric oxide synthase (iNOS). mdpi.comrsc.org 2,4-Dichloropyrimidine is a valuable starting material for the synthesis of novel pyrimidine derivatives with potential anti-inflammatory properties. researchgate.net
Research has shown that certain pyrimidine derivatives can significantly reduce the production of pro-inflammatory molecules. rsc.org For instance, some morpholinopyrimidine derivatives have been demonstrated to inhibit the production of nitric oxide (NO) and reduce the expression of iNOS and COX-2 in macrophage cells. rsc.org Structure-based design approaches have also been employed to develop potent and selective pyrimidine-based inhibitors of enzymes involved in the inflammatory cascade, such as caspase-1. nih.gov
The table below highlights some pyrimidine derivatives with demonstrated anti-inflammatory activity.
| Compound Class | Mechanism of Action | Reference(s) |
| Pyrazolo[3,4-d]pyrimidines | COX Inhibition | nih.gov |
| Morpholinopyrimidines | Inhibition of NO, iNOS, and COX-2 | rsc.org |
| 2,4-Diaminopyrimidines | Caspase-1 Inhibition | nih.gov |
The pyrimidine scaffold is a prominent feature in a wide range of anticancer drugs. nih.govencyclopedia.pub These compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases involved in cancer cell signaling, disruption of DNA synthesis, and induction of apoptosis. rsc.orgresearchgate.netresearchgate.net 2,4-Dichloropyrimidine is a crucial building block for the synthesis of novel pyrimidine-based anticancer agents. nih.govnih.gov
Researchers have synthesized and evaluated numerous pyrimidine derivatives for their antiproliferative activity against various cancer cell lines. rsc.orgnih.govencyclopedia.pub For example, 2,4-diaminopyrimidine derivatives have shown potent antitumor activity. rsc.org Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and oxazolopyrimidines, have also been explored as potential anticancer agents. nih.govrsc.org The ability to readily modify the pyrimidine core derived from 2,4-dichloropyrimidine allows for the optimization of anticancer activity and the development of targeted therapies. nih.gov
The following table lists some classes of pyrimidine derivatives and the cancer cell lines against which they have shown activity.
| Pyrimidine Derivative Class | Tested Cancer Cell Lines | Reference(s) |
| 2,4-Diaminopyrimidines | A549 (Lung), HCT116 (Colon), MCF7 (Breast), PC3 (Prostate) | rsc.org |
| Aminopyrimidine Derivatives | Glioblastoma, Triple-Negative Breast Cancer, Oral Squamous Cell Carcinomas, Colon Cancer | nih.gov |
| Hydrazone-Pyrimidine Hybrids | LoVo (Colon), MCF-7 (Breast), A549 (Lung), HeLa (Cervical) | nih.govencyclopedia.pub |
| 1,3-Oxazolo[4,5-d]pyrimidine and 1,3-Oxazolo[5,4-d]pyrimidine Derivatives | Breast Cancer Cell Lines | nih.gov |
Utility in Agrochemical and Dye Synthesis
2,4-Dichloropyrimidine is a highly reactive heterocyclic compound that serves as a versatile precursor in the synthesis of a variety of specialty chemicals. Its utility stems from the two chlorine atoms attached to the pyrimidine ring, which can be substituted sequentially, often with high regioselectivity. This characteristic allows for the strategic construction of complex molecules, making it a valuable intermediate in the production of both agrochemicals and dyes. guidechem.compatsnap.com
Application in Dye Synthesis
The primary application of 2,4-Dichloropyrimidine in the dye industry is as a key intermediate for reactive dyes. patsnap.com Reactive dyes are a class of colored organic compounds that form a covalent bond with the substrate they are applied to, such as the hydroxyl or amino groups in cellulose (B213188) or protein fibers (e.g., cotton, wool). This covalent linkage results in dyes with excellent wash fastness properties.
The 2,4-Dichloropyrimidine moiety functions as an effective "anchor" or "reactive group" in the dye molecule. The synthesis typically involves a two-step process that takes advantage of the different reactivities of the two chlorine atoms. The chlorine atom at the 4-position (C4) is generally more reactive towards nucleophilic substitution than the chlorine at the 2-position (C2). guidechem.comacs.org This allows for the selective reaction of a chromophore (the color-bearing part of the dye molecule) at the C4 position first. The resulting intermediate, which now contains the color, retains the C2 chlorine atom. This second chlorine atom is then available to react with the functional groups of the textile fiber during the dyeing process, covalently bonding the entire dye molecule to the fabric. researchgate.net
Table 1: Stepwise Synthesis of a Reactive Dye using 2,4-Dichloropyrimidine
| Step | Reactants | Role of 2,4-Dichloropyrimidine | Resulting Product |
|---|---|---|---|
| 1 | 2,4-Dichloropyrimidine + Nucleophilic Chromophore (e.g., an amino-substituted azo compound) | The more reactive C4-Chloride is displaced by the chromophore. | 2-Chloro-4-(chromophoryl)pyrimidine intermediate |
| 2 | 2-Chloro-4-(chromophoryl)pyrimidine + Fiber (e.g., Cellulose-OH) | The remaining C2-Chloride reacts with the fiber's hydroxyl group under alkaline conditions. | Covalently-bonded dye on fiber |
Application in Agrochemical Synthesis
In the field of agrochemicals, pyrimidine derivatives are a well-established class of compounds exhibiting a wide range of biological activities, including herbicidal, fungicidal, and insecticidal properties. google.com While 2,4-Dichloropyrimidine is not itself an active agrochemical, its role as a reactive building block makes it a valuable starting material for the synthesis of new potential agrochemicals.
The development of novel herbicides often involves creating and screening libraries of compounds based on a core chemical scaffold known to be associated with biological activity. The dichloropyrimidine ring is one such scaffold. Research into heterocyclic analogues of existing herbicides has explored various dichloropyrimidine derivatives. For instance, compounds like 4,6-dichloropyrimidine-5-carbonitrile (B1297664) have been evaluated for herbicidal activity, demonstrating the importance of the dichloropyrimidine core in this application area. jst.go.jpmdpi.com
The ability of 2,4-Dichloropyrimidine to undergo regioselective substitution reactions, such as Suzuki couplings, allows for the systematic attachment of diverse aryl and heteroaryl groups to the pyrimidine ring. nbinno.comlifechempharma.com This synthetic flexibility is crucial for generating a wide array of derivatives that can be tested to discover new herbicidal agents with improved efficacy, selectivity, and environmental profiles.
Table 2: Examples of Dichloropyrimidine Derivatives in Herbicide Research
| Compound Name | Structural Isomer | Role/Significance |
|---|---|---|
| 4,6-Dichloropyrimidine-5-carbonitrile | Isomer of 2,4-Dichloropyrimidine with an added nitrile group. | Investigated as a heterocyclic analogue of the herbicide dichlobenil. jst.go.jp |
Advanced Analytical and Computational Methodologies in 2,4 Dichloropyrimidine Research
Spectroscopic Characterization of 2,4-Dichloropyrimidine (B19661) Derivatives
Spectroscopic techniques are fundamental in the characterization of 2,4-dichloropyrimidine derivatives, providing detailed information about their atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of 2,4-dichloropyrimidine derivatives. Both ¹H and ¹³C NMR are routinely employed to determine the constitution and stereochemistry of these compounds.
In the ¹H NMR spectrum of the parent 2,4-dichloropyrimidine, the two aromatic protons appear as distinct signals, providing direct evidence of the substitution pattern. chemicalbook.com For instance, in the case of nucleophilic aromatic substitution (SNAr) reactions, ¹H NMR is crucial for identifying the position of substitution. When a nucleophile displaces a chlorine atom at either the C-2 or C-4 position, the resulting product will exhibit a characteristic pattern of proton signals, allowing for precise structural assignment. wuxiapptec.com
For example, in the study of SNAr reactions of 2,4-dichloropyrimidines with electron-donating substituents at the C-6 position, ¹H NMR was used to verify the structure of the C-2 substituted product. The observation of two distinct doublets in the aromatic region of the spectrum confirmed the regioselectivity of the reaction. wuxiapptec.com
Below is an interactive table summarizing typical ¹H and ¹³C NMR chemical shifts for 2,4-dichloropyrimidine.
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of 2,4-dichloropyrimidine derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.
High-resolution mass spectrometry (HRMS) can confirm the molecular formula of a compound with high accuracy. In the study of pyrimidine (B1678525) derivatives, mass spectral data is critical for characterizing newly synthesized molecules. sphinxsai.com The fragmentation patterns observed in the mass spectrum can reveal the presence of specific structural motifs and help to distinguish between isomers. researchgate.netsapub.org
The fragmentation of pyrimidine derivatives often involves cleavage of the bonds connecting substituents to the pyrimidine ring, as well as rupture of the ring itself. sphinxsai.com For instance, the loss of a chlorine atom or a substituent group can be readily identified from the mass spectrum.
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. In the context of 2,4-dichloropyrimidine derivatives, IR spectroscopy can confirm the presence of the pyrimidine ring and any functional groups that have been introduced through chemical modification.
The IR spectrum of a 2,4-dichloropyrimidine derivative will exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds. asianpubs.orgchemicalbook.com For example, C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum. asianpubs.org The introduction of other functional groups, such as amino or hydroxyl groups, will give rise to new, characteristic absorption bands in the IR spectrum. nih.gov
The following interactive table presents some of the characteristic IR absorption frequencies for 2,4-dichloropyrimidine.
Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations
Quantum mechanical (QM) and Density Functional Theory (DFT) calculations have become invaluable tools in the study of 2,4-dichloropyrimidine and its reactions. These computational methods provide insights into molecular structure, electronic properties, and reaction mechanisms that can be difficult to obtain through experimental means alone.
One of the key applications of QM/DFT calculations in the study of 2,4-dichloropyrimidine is the prediction and rationalization of regioselectivity in its reactions. For example, in nucleophilic aromatic substitution reactions, the incoming nucleophile can attack either the C-2 or C-4 position. While substitution at the C-4 position is generally favored, exceptions exist, and QM calculations can explain these observations. wuxiapptec.com
By calculating the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), it is possible to predict the most likely site of nucleophilic attack. For 2,4-dichloropyrimidine itself, the LUMO is primarily located at the C-4 position, consistent with the observed preference for C-4 substitution. wuxiapptec.com However, the presence of other substituents on the pyrimidine ring can alter the LUMO distribution and thus change the regioselectivity of the reaction. wuxiapptec.comwuxiapptec.com
Transition state energy calculations can also be used to predict the major product of a reaction. The reaction pathway with the lower activation energy will be favored, and the corresponding product will be formed in greater abundance. wuxiapptec.com
QM/DFT calculations are also employed to elucidate the detailed mechanisms of reactions involving 2,4-dichloropyrimidine. coe.edursc.org By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to understand the factors that control the reaction rate and outcome.
For example, DFT calculations have been used to study the mechanism of Suzuki couplings of 2,4-dichloropyrimidine. nih.gov These calculations can help to explain the observed regioselectivity and to optimize the reaction conditions for the desired product.
The combination of experimental studies and QM/DFT calculations provides a powerful approach for understanding the chemistry of 2,4-dichloropyrimidine and for designing new synthetic methodologies.
Molecular Modeling and Docking Studies for Ligand-Receptor Interactions in Scaffold Design
Molecular modeling and docking studies are indispensable computational tools in modern drug discovery, providing critical insights into the interactions between a ligand and its receptor at the molecular level. For scaffolds such as 2,4-dichloropyrimidine, these methodologies are pivotal in designing novel derivatives with enhanced affinity and selectivity for specific biological targets. By simulating the binding pose and predicting the binding affinity of a molecule within the active site of a protein, researchers can rationally design and prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug development process.
The 2,4-disubstituted pyrimidine scaffold has been extensively explored in the design of inhibitors for a variety of enzymes and receptors. Computational studies have been instrumental in elucidating the structure-activity relationships (SAR) that govern the potency of these compounds. For instance, molecular modeling of 2,4-disubstituted pyrimidine derivatives has been used to investigate their dual activity as inhibitors of both cholinesterases (AChE and BuChE) and Aβ-aggregation, which are key pathological pathways in Alzheimer's disease. nih.gov Docking studies of one potent inhibitor, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine, revealed that the central pyrimidine ring positions itself approximately midway through the active site gorge of human acetylcholinesterase (hAChE). nih.gov
In the context of anticancer drug design, the 2,4-dichloropyrimidine scaffold has served as a foundation for developing inhibitors of various protein kinases. Molecular docking has been employed to study pyrrolo[2,3-d]pyrimidine derivatives as potential inhibitors of the anti-apoptotic protein Bcl2. These studies have helped to confirm the binding affinities of the most active compounds, providing a molecular basis for their observed cytotoxic effects against cancer cell lines like MCF7. nih.gov Similarly, docking studies on 2,4-diaminopyrimidine (B92962) analogues have been crucial in developing potent inhibitors of cyclin-dependent kinase 9 (CDK9), a therapeutic target in colorectal cancer. These computational analyses helped elucidate how modifications at the C-2 and C-4 positions of the pyrimidine ring influence binding and inhibitory activity. nih.gov
The versatility of the 2,4-dichloropyrimidine scaffold is further highlighted by its use in developing agents against infectious diseases. Molecular docking has been used to evaluate pyrimidine-anchored derivatives as potential inhibitors of the main protease (3CLpro) of SARS-CoV-2. nih.gov These in silico studies revealed that certain derivatives could achieve high binding energy scores, suggesting a strong affinity for the viral enzyme. The interactions identified through docking, such as hydrogen bonds and hydrophobic interactions with key amino acid residues like Cys145, His41, and Glu166, provide a roadmap for optimizing the inhibitor design. nih.gov
The following tables summarize key findings from various molecular docking studies on derivatives based on the 2,4-dichloropyrimidine scaffold, showcasing the diverse therapeutic targets and the specific molecular interactions that drive ligand binding.
Table 1: Molecular Docking of 2,4-Disubstituted Pyrimidine Derivatives against Cholinesterase
| Derivative | Target Protein | Key Interacting Residues | Predicted Binding Energy/Score | Reference |
| N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine | Human Acetylcholinesterase (hAChE) | His447 (catalytic triad) | Not specified | nih.gov |
| 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine | Butyrylcholinesterase (BuChE) | Not specified | Not specified | nih.gov |
Table 2: Molecular Docking of Pyrimidine Derivatives against SARS-CoV-2 Main Protease
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Energy/Score | Reference |
| Pyrimidine anchored with multifunctional amino groups | SARS-CoV-2 3CLpro (PDB ID: 6LU7) | Cys145, Met49, Pro52, Met165, His41, Tyr54, Leu141, His163, Glu166, Asp187, Arg188, Gln189, His172 | -8.12 kcal/mol (for the most potent derivative) | nih.gov |
| Pyrido[1,2-e]purine derivatives (from 2,4-dichloro-5-amino-6-methylpyrimidine) | SARS-CoV-2 Main Protease | Not specified | Not specified | researchgate.net |
Table 3: Molecular Docking of Pyrrolo[2,3-d]pyrimidine Derivatives against Bcl2
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity | Reference |
| Substituted pyrrolo[2,3-d]pyrimidines | Bcl2 anti-apoptotic protein | Not specified | Promising binding affinities noted | nih.gov |
These computational studies collectively demonstrate the power of molecular modeling and docking in leveraging the 2,4-dichloropyrimidine scaffold for the rational design of targeted therapeutic agents. By providing a detailed understanding of ligand-receptor interactions, these methods guide the synthetic efforts towards producing more potent and selective molecules for a wide range of diseases.
Future Research Directions and Emerging Perspectives on 2,4 Dichloropyrimidine Hydrochloride
Development of Novel and Highly Efficient Synthetic Transformations
While existing methods for the functionalization of 2,4-dichloropyrimidine (B19661) are robust, there is a continuous drive towards the development of more efficient, selective, and sustainable synthetic transformations. Future research will likely focus on several key areas:
Advanced Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are fundamental for creating carbon-carbon and carbon-heteroatom bonds. Future efforts will likely concentrate on developing novel catalysts that offer higher turnover numbers, operate under milder conditions, and exhibit broader substrate scope. For instance, while palladium catalysts like tetrakis(triphenylphosphine)palladium(0) are effective for Suzuki-Miyaura coupling to produce C4-substituted pyrimidines, research into more sustainable and recyclable solid-supported catalysts is an emerging area. mdpi.com Similarly, advancements in Negishi and Grignard coupling reactions will continue to be explored to introduce a wider variety of functional groups. researchgate.net
Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthetic sequence is highly desirable. Research into late-stage C-H functionalization of the pyrimidine (B1678525) core derived from 2,4-dichloropyrimidine could provide direct access to novel analogs without the need for de novo synthesis.
Flow Chemistry and Process Optimization: The adoption of continuous flow technologies for the synthesis of 2,4-dichloropyrimidine derivatives offers significant advantages in terms of safety, scalability, and process control. Future work will likely involve the development of integrated flow processes that combine multiple synthetic steps, purification, and analysis in a single, automated platform. This approach is particularly relevant for the industrial-scale production of important pharmaceutical intermediates. google.com
| Reaction Type | Typical Reagents | Key Features | Potential Future Developments |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl boronic acids, Pd catalyst (e.g., Pd(PPh₃)₄), base | Highly efficient for C-C bond formation, good regioselectivity at C4. mdpi.comlifechempharma.comchemicalbook.com | Development of air-stable catalysts, broader substrate scope for C2 coupling, use of greener solvents. |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, alcohols, thiols | Sequential and regioselective substitution at C4 and C2 positions. researchgate.net | Catalyst-free reactions under milder conditions, enhanced regiocontrol for complex nucleophiles. |
| Negishi Coupling | Organozinc reagents, Pd catalyst | Useful for substrates where boronic acids are unstable. researchgate.net | Improved functional group tolerance, one-pot procedures from organohalides. |
Exploration of Unconventional Reactivity Patterns and Catalytic Approaches
Moving beyond traditional synthetic methods, the exploration of unconventional reactivity patterns and novel catalytic systems will open new avenues for pyrimidine chemistry.
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful strategy in organic synthesis. For SNAr reactions, organocatalysis can enhance reaction rates and influence regioselectivity, for example, in promoting the amination of 2,4-dichloropyrimidine at the C-4 position under mild conditions. researchgate.net Future research will focus on designing new organocatalysts with improved efficiency and selectivity for a broader range of nucleophiles and pyrimidine substrates. researchgate.net
Photoredox Catalysis: Visible-light photoredox catalysis offers a green and powerful platform for the formation of challenging chemical bonds under mild conditions. The application of this technology to the functionalization of 2,4-dichloropyrimidine could enable novel transformations, such as radical-mediated C-H functionalization or cross-coupling reactions that are not accessible through traditional thermal methods.
Dual Catalysis: Combining two different catalytic cycles in a single pot can lead to novel and efficient transformations. Future studies might explore the use of dual catalytic systems, for instance, combining a transition metal catalyst with an organocatalyst, to achieve unique reactivity and selectivity in the modification of the 2,4-dichloropyrimidine scaffold.
Expansion of Applications in Chemical Biology and Materials Science
The 2,4-dichloropyrimidine scaffold is a privileged structure in medicinal chemistry, but its potential extends into the broader fields of chemical biology and materials science. nbinno.com
Chemical Probes and Bioorthogonal Chemistry: The development of highly selective and potent chemical probes is essential for studying biological processes in their native environment. 2,4-Dichloropyrimidine can serve as a versatile starting material for the synthesis of tailored molecular probes, such as inhibitors for specific enzymes (e.g., kinases) or fluorescent labels for biomolecules. nih.gov Its reactive chlorine atoms allow for the straightforward introduction of reporter tags or reactive groups for bioorthogonal ligation.
DNA-Encoded Libraries (DELs): Pyrimidine is a common scaffold in natural products and approved drugs. nih.govacs.org The use of 2,4-dichloropyrimidine derivatives in the construction of DNA-encoded libraries is a promising area for future drug discovery. nih.gov This technology allows for the rapid synthesis and screening of vast libraries of compounds against a wide range of biological targets. nih.govacs.org
Functional Organic Materials: The pyrimidine core, with its electron-deficient nature and hydrogen bonding capabilities, is an attractive building block for the design of novel organic materials. By strategically functionalizing the 2,4-dichloropyrimidine scaffold, it may be possible to create new materials with interesting electronic, optical, or self-assembly properties for applications in organic electronics, sensors, or porous materials.
Integration of Computational Design and High-Throughput Screening in Pyrimidine Scaffold Innovation
The synergy between computational chemistry and experimental high-throughput screening (HTS) is set to revolutionize the pace of discovery for new pyrimidine-based molecules.
In Silico Design and Virtual Screening: Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to design novel pyrimidine derivatives with desired biological activities. dovepress.commdpi.com These in silico methods can predict the binding affinity of virtual compounds to a target protein, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com Virtual screening of large compound libraries against a specific target can also identify novel pyrimidine scaffolds for further development. mdpi.com
High-Throughput Screening (HTS): HTS allows for the rapid screening of large numbers of compounds to identify "hits" with a desired biological activity. mdpi.comasm.org Pyrimidine-focused libraries, synthesized from precursors like 2,4-dichloropyrimidine, are well-suited for HTS campaigns aimed at discovering new drug candidates or chemical probes. researchgate.net The integration of HTS with computational models can create a powerful feedback loop, where experimental data from HTS is used to refine and improve the predictive power of the computational models.
| Area of Application/Technology | Description | Future Potential |
|---|---|---|
| Chemical Biology | Design and synthesis of molecular probes to study biological systems. | Development of highly specific kinase inhibitors, fluorescent labels, and affinity-based probes. nih.gov |
| Materials Science | Creation of novel organic materials with tailored properties. | Synthesis of functional polymers, organic light-emitting diodes (OLEDs), and sensors. nbinno.com |
| Computational Design | Use of computer modeling to predict the properties and activities of new molecules. | Accelerated discovery of potent and selective drug candidates through virtual screening and de novo design. dovepress.commdpi.com |
| High-Throughput Screening (HTS) | Automated screening of large compound libraries for biological activity. | Rapid identification of hit compounds from diverse pyrimidine-based libraries for drug discovery. mdpi.comasm.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
